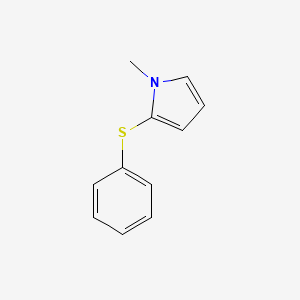

1-Methyl-2-(phenylsulfanyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

82511-48-6 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

1-methyl-2-phenylsulfanylpyrrole |

InChI |

InChI=1S/C11H11NS/c1-12-9-5-8-11(12)13-10-6-3-2-4-7-10/h2-9H,1H3 |

InChI Key |

LTTOBBIDZXWFFK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Phenylsulfanyl 1h Pyrrole

Strategies for Direct Synthesis of 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole

Direct synthesis methods are characterized by the introduction of the phenylsulfanyl group onto a pre-existing N-methylpyrrole core. This approach is often favored for its atom economy and fewer synthetic steps.

The most straightforward synthetic strategies commence with N-methylpyrrole as the starting material. N-methylpyrrole is an aromatic heterocyclic organic compound that can be synthesized through several established methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with methylamine (B109427). guidechem.com Alternative industrial preparations may involve the alkylation of pyrrole (B145914) using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, or synthesis from precursors like butadiene and ammonia. guidechem.comresearchgate.netchemicalbook.com A patented method describes the synthesis of N-methylpyrrole from succinaldehyde (B1195056) and methylamine under alkaline conditions. google.com

The introduction of the phenylsulfanyl moiety onto the N-methylpyrrole ring is typically achieved via an electrophilic substitution reaction. This involves reacting N-methylpyrrole with a suitable phenylsulfenylating agent. Phenylsulfenyl chloride (PhSCl) is a common reagent for this purpose, acting as a source of the electrophilic "PhS+" species. thieme-connect.de However, sulfenyl chlorides are known for their limited stability. thieme-connect.de More stable alternatives, such as N-(phenylthio)phthalimide, can also be employed as sulfenylating reagents. thieme-connect.de The reaction is generally conducted in an inert solvent, leading to the formation of the C-S bond at the pyrrole ring.

Another direct approach involves the deprotonation of N-methylpyrrole at the C2 position with a strong base, such as n-butyllithium, to form a highly nucleophilic 2-lithio-1-methylpyrrole intermediate. This intermediate can then react with an electrophilic sulfur reagent like diphenyl disulfide (PhSSPh) to yield this compound with high regioselectivity. researchgate.net

| Direct Synthesis Method | Key Reagents | General Conditions | Advantages | Disadvantages |

| Electrophilic Sulfenylation | N-Methylpyrrole, Phenylsulfenyl chloride (or other "PhS+" source) | Inert solvent, often at low temperatures | Fewer steps, straightforward | Potential for side products, regioselectivity issues without strong directing effects, reagent instability (e.g., PhSCl) |

| Lithiation-Sulfenylation | N-Methylpyrrole, n-BuLi, Diphenyl disulfide | Anhydrous conditions, inert atmosphere, low temperatures | High regioselectivity for C2 position | Requires strong base, strict anhydrous/anaerobic conditions |

The functionalization of N-methylpyrrole via electrophilic substitution demonstrates a strong preference for the C2 (α) position over the C3 (β) position. nih.gov This regioselectivity is governed by the electronic properties of the pyrrole ring. The nitrogen atom's lone pair of electrons contributes to the aromatic π-system, increasing the electron density of the ring and making it susceptible to electrophilic attack.

When an electrophile attacks the C2 position, the resulting cationic intermediate (arenium ion) can be stabilized by three resonance structures, two of which place the positive charge on a carbon atom and one of which places it on the nitrogen atom. In contrast, attack at the C3 position results in an intermediate that is less stable, with only two significant resonance structures. The ability to delocalize the positive charge onto the nitrogen atom makes the transition state leading to C2 substitution significantly lower in energy, thus favoring the formation of the 2-substituted product. nih.govcdnsciencepub.com This inherent electronic preference makes the synthesis of this compound from N-methylpyrrole a regiochemically predictable process.

| Factor | Influence on C2-Functionalization |

| Electronic Effects | The nitrogen lone pair enhances electron density at all ring carbons, but more significantly stabilizes the cationic intermediate for attack at the C2 position. |

| Intermediate Stability | The arenium ion formed from C2 attack has more resonance contributors, leading to greater charge delocalization and stability compared to the intermediate from C3 attack. |

| Steric Hindrance | The N-methyl group offers minimal steric hindrance to the adjacent C2 and C5 positions, allowing electrophilic attack to proceed based on electronic favorability. |

Indirect Synthetic Routes via Precursors and Post-Functionalization

Indirect routes involve a multi-step sequence where the pyrrole ring and its substituents are assembled sequentially. These methods can offer greater control over the final structure, particularly when direct functionalization is challenging.

This strategy builds the target molecule by first establishing the sulfur functionality on the pyrrole ring, followed by N-methylation and S-phenylation, though the order of these final two steps can be varied.

Preparation of a Pyrrole-2-thiol Equivalent : A common starting point is the synthesis of 2-thiocyanatopyrrole. This can be prepared by reacting pyrrole with sodium thiocyanate (B1210189) in the presence of iodine. thieme-connect.de The thiocyanate group serves as a precursor to the desired sulfur linkage.

N-Methylation : The pyrrole nitrogen can be methylated by treatment with a strong base (e.g., sodium hydride, potassium hydroxide) followed by a methylating agent such as methyl iodide or dimethyl sulfate. researchgate.netchemicalbook.com This step converts the pyrrole precursor into an N-methylpyrrole derivative.

S-Phenylation : The final step involves forming the sulfide (B99878) bond. The 2-thiocyanato group on the N-methylated intermediate can be reacted with a phenyl nucleophile, such as a phenyl Grignard reagent (PhMgBr), which displaces the cyanide to form the phenyl sulfide. thieme-connect.de Alternatively, if the thiocyanate is first converted to a thiol or thiolate, it can then be reacted with an electrophilic phenyl source.

The precise sequence of N-methylation and S-phenylation would be optimized to avoid competing side reactions and maximize the yield of the final product.

This approach is closely related to the direct lithiation method described in section 2.1.2. It emphasizes the generation of a specific, highly reactive intermediate from N-methylpyrrole that is then trapped by a phenylsulfenylating agent. The key distinction from general electrophilic substitution is the pre-activation of the C2 position to make it strongly nucleophilic.

The process begins with the regioselective deprotonation of N-methylpyrrole at the C2 position using a strong organolithium base. This creates a 2-lithio-1-methylpyrrole species. This carbanionic intermediate is a powerful nucleophile that readily attacks electrophiles. The reaction is completed by introducing an electrophilic sulfur reagent, such as diphenyl disulfide (PhSSPh). The lithiated pyrrole attacks one of the sulfur atoms in the disulfide bond, displacing a phenylthiolate anion and forming the desired this compound. This method provides excellent and predictable regiocontrol, ensuring the phenylsulfanyl group is introduced exclusively at the C2 position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. Key areas of focus include the selection of appropriate catalyst systems, the engineering of the reaction medium, and the control of physical parameters such as temperature and pressure.

Catalyst Systems (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

The introduction of the phenylsulfanyl group onto the 1-methylpyrrole (B46729) core can be achieved through various synthetic routes, often necessitating catalysis to achieve high yield and regioselectivity. While specific studies on this compound are not extensively detailed in publicly accessible literature, general principles of pyrrole functionalization suggest the utility of both Lewis acid and transition metal catalysis.

For analogous C-S bond formations on electron-rich heterocycles, Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can activate the pyrrole ring towards electrophilic attack by a sulfur electrophile, such as benzenesulfenyl chloride.

Transition metal catalysis, particularly with palladium or copper complexes, offers a powerful alternative for C-S cross-coupling reactions. A plausible route involves the reaction of 2-halo-1-methyl-1H-pyrrole with thiophenol in the presence of a suitable catalyst and base. The choice of ligand, metal center, and base is crucial for optimizing the catalytic cycle and preventing side reactions.

Table 1: Potential Catalyst Systems for the Synthesis of this compound

| Catalyst Type | Example Catalyst | Potential Reactants | General Observations |

| Lewis Acid | AlCl₃, ZnCl₂ | 1-Methyl-1H-pyrrole, Benzenesulfenyl chloride | May require careful control of stoichiometry to avoid polymerization of the pyrrole. |

| Transition Metal | Pd(PPh₃)₄, CuI | 2-Bromo-1-methyl-1H-pyrrole, Thiophenol | Offers high selectivity and functional group tolerance. Ligand and base choice are critical. |

This table is illustrative and based on general principles of C-S bond formation on heterocyclic systems, as specific data for this compound is limited.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly impact the reaction rate, yield, and selectivity of the synthesis. For reactions involving polar intermediates or transition states, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can help to solubilize reactants and stabilize charged species that may form during the reaction.

In the context of transition metal-catalyzed cross-coupling reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are common. The coordinating ability of the solvent with the metal center can influence the catalytic activity.

Reaction medium engineering also explores the use of non-conventional solvent systems to improve reaction outcomes or simplify product isolation. This can include biphasic systems or the use of ionic liquids.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that governs the rate of reaction. Generally, higher temperatures increase the reaction rate by providing the necessary activation energy. However, for the synthesis of potentially sensitive heterocyclic compounds like pyrroles, excessive temperatures can lead to decomposition or the formation of undesired byproducts. Therefore, an optimal temperature must be determined experimentally to balance reaction speed with product stability and selectivity.

For many laboratory-scale syntheses of similar aromatic sulfides, reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. The use of microwave irradiation can sometimes accelerate reactions that are sluggish at conventional heating temperatures, potentially reducing reaction times from hours to minutes.

Pressure is typically less of a critical variable for this type of synthesis unless gaseous reactants or byproducts are involved. Most C-S bond-forming reactions to produce compounds like this compound are conducted at atmospheric pressure.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound involves several potential strategies.

One key area is the use of more environmentally benign solvents. mdpi.com Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or even solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. mdpi.com In cases where organic substrates have poor water solubility, the use of surfactants to create micellar reaction media can be an effective strategy.

Another green approach is the development of more efficient and recyclable catalyst systems. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and potentially reused, which is both economically and environmentally advantageous. Atom economy is also a central concept in green chemistry, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic cross-coupling reactions are often highly atom-economical.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Table 2: Application of Green Chemistry Principles to Pyrrole Synthesis

| Green Chemistry Principle | Application in Pyrrole Synthesis |

| Prevention | Designing synthetic routes that minimize waste. |

| Atom Economy | Utilizing reactions like cycloadditions or catalytic cross-couplings. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and intermediates. |

| Designing Safer Chemicals | N/A (Focus is on the synthetic process) |

| Safer Solvents and Auxiliaries | Using water, ethanol, or solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. |

| Use of Renewable Feedstocks | N/A (Typically derived from petrochemical sources) |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |

| Catalysis | Using recyclable heterogeneous or highly efficient homogeneous catalysts. |

| Design for Degradation | N/A (Focus is on the synthetic process) |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less reactive chemicals. |

This table provides a general framework for applying green chemistry principles to the synthesis of pyrrole derivatives.

Reactivity and Chemical Transformations of 1 Methyl 2 Phenylsulfanyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is inherently activated towards electrophilic attack. The presence of the N-methyl group further enhances this reactivity. However, the phenylsulfanyl substituent at the C2 position introduces significant electronic and steric effects that influence the regiochemical outcome of these reactions.

Acylation Reactions (e.g., Friedel-Crafts Type)

Acylation of N-substituted pyrroles can occur at either the C2 or C3 position. For instance, the acylation of pyrroles with electron-withdrawing groups on the nitrogen, such as 1-(phenylsulfonyl)pyrrole (B93442), has been shown to favor substitution at the 3-position. cdnsciencepub.com In contrast, 1-benzoylpyrrole is acetylated at the 2-position. cdnsciencepub.com While specific studies on 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole are not extensively detailed, the behavior of related compounds suggests that acylation is a feasible and important transformation. The regioselectivity would be influenced by the nature of the acylating agent and the Lewis acid catalyst used. researchgate.net

Nitration and Halogenation Patterns

Nitration of pyrrole derivatives can lead to a mixture of isomers. For example, the nitration of 1-(phenylsulfonyl)pyrrole results in the formation of a 3-nitro derivative. cdnsciencepub.com In the case of 2-pyrrolecarbonitrile and its N-methyl analog, nitration yields a mixture of 4- and 5-nitro isomers, with the 2-cyano group directing the incoming nitro group to the "meta" position (C4). researchgate.net Given the electronic properties of the phenylsulfanyl group, nitration and halogenation of this compound would likely proceed at the available positions on the pyrrole ring, with the directing effects of the substituents playing a crucial role in the product distribution.

Formylation and Other C1 Functionalizations

Formylation of pyrroles can be achieved through methods like the Vilsmeier-Haack reaction. cdnsciencepub.com For 1-(phenylsulfonyl)pyrrole, formylation has been observed to occur at the 2-position. cdnsciencepub.com Similarly, 1-pentafluorophenyl-1H-pyrrole undergoes formylation and acetylation predominantly at the 2-position. nih.gov Cyanation is another important C1 functionalization that can be performed on the pyrrole ring. researchgate.net

Transformations Involving the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations alter the electronic properties of the substituent and, consequently, the reactivity of the pyrrole ring.

Oxidation Reactions of the Sulfur Atom (e.g., Sulfoxide (B87167), Sulfone Formation)

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established chemical transformation. researchgate.netorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of reagent and reaction conditions. researchgate.netorganic-chemistry.org The formation of 1-Methyl-2-(phenylsulfinyl)-1H-pyrrole (the sulfoxide) or 1-Methyl-2-(phenylsulfonyl)-1H-pyrrole (the sulfone) would significantly modify the electronic nature of the substituent at the C2 position, making it more electron-withdrawing.

C-S Bond Cleavage and Functionalization Strategies

The carbon-sulfur (C-S) bond in this compound represents a key site for synthetic manipulation, allowing for the introduction of various functional groups at the C2 position of the pyrrole ring. Transition-metal-catalyzed cross-coupling reactions are a primary strategy for activating and functionalizing this bond. Nickel and palladium catalysts, in particular, have been shown to be effective in mediating such transformations. These reactions typically involve the oxidative addition of the C-S bond to a low-valent metal center, followed by subsequent steps to form new carbon-carbon or carbon-heteroatom bonds.

For instance, nickel-catalyzed methodologies using ligands such as dicyclohexylphosphinobiphenyl (dcypt) can facilitate the exchange of the phenylsulfanyl group with other aryl moieties. organic-chemistry.org This process, known as aryl exchange, allows for the synthesis of a diverse range of 2-arylpyrrole derivatives from a common precursor. organic-chemistry.org The general mechanism involves the cleavage of the aryl-S bond and the formation of a new aryl-C bond. organic-chemistry.org

Table 1: Representative C-S Bond Functionalization Reactions

| Catalyst System | Reactant | Product | Reaction Type |

|---|---|---|---|

| Ni(cod)₂ / dcypt / Zn | Aryl Ester | 2-Aryl-1-methyl-1H-pyrrole | Aryl Exchange |

| Pd(OAc)₂ / dppb | - | - | Decarbonylative Thioetherification |

| [Rh(cod)Cl]₂ | - | - | Decarbonylative Thioetherification |

This table illustrates potential catalytic systems applicable to the functionalization of the C-S bond in this compound, based on analogous reactions with aryl sulfides.

Desulfurization and Rearrangement Reactions

Desulfurization: The phenylsulfanyl group can be removed through desulfurization reactions, most commonly employing reducing agents like Raney nickel. researchgate.net This process effectively replaces the C-S bond with a C-H bond, yielding 1-methyl-1H-pyrrole. The reaction proceeds via a complex mechanism on the surface of the nickel catalyst, which may involve radical intermediates. researchgate.net This transformation is particularly useful for synthesizing pyrrole derivatives that are otherwise difficult to access directly. The efficiency of desulfurization can be influenced by the specific batch of Raney nickel and the reaction conditions. researchgate.net

Rearrangement: 2-Pyrrolyl sulfides, including this compound, are known to undergo acid-induced rearrangement to the thermodynamically more stable 3-isomers. datapdf.comacs.org This equilibration is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid in dichloromethane (B109758) at room temperature. datapdf.com The interconversion is believed to be an intramolecular process. datapdf.com This rearrangement provides a synthetic route to 3-(phenylsulfanyl)pyrrole derivatives, which are often less accessible through direct substitution methods. datapdf.com Under more forceful, strongly acidic conditions and heat, the corresponding sulfones can also be isomerized from the 2- to the 3-position. datapdf.com

Role of Sulfur in Catalytic Cycles

While specific studies detailing the role of this compound in catalytic cycles are not prevalent, the sulfur atom can be anticipated to play several roles based on the known behavior of sulfur compounds in catalysis. rsc.org The sulfur atom can act as a directing group in metal-catalyzed reactions, coordinating to the metal center and influencing the regioselectivity of transformations at other positions on the pyrrole ring.

Furthermore, sulfur compounds can modify the activity and selectivity of heterogeneous catalysts. rsc.org In some instances, sulfur can act as a promoter, enhancing the catalytic activity, while in others, it can function as a selective poison, deactivating certain catalytic sites to favor a specific reaction pathway. rsc.org The lone pairs of electrons on the sulfur atom in this compound could allow it to function as a ligand for a metal catalyst, potentially forming a catalyst-substrate complex that influences the outcome of a reaction. The sulfur atom can also play a crucial role in redox processes, such as in oxygen reduction reactions where C-S-C moieties can act as active sites. researchgate.net

Reactions at the N-Methyl Moiety

Oxidative Transformations of the Alkyl Group

The N-methyl group of this compound is susceptible to oxidation. Aerobic oxidation, facilitated by photoirradiation in the presence of reagents like N-bromosuccinimide (NBS), can convert the methyl group into a carboxylic acid. researchgate.net This transformation is thought to proceed through a radical mechanism initiated by a bromo radical abstracting a hydrogen atom from the methyl group. researchgate.net The resulting benzylic-type radical can then react with oxygen to form a hydroperoxide intermediate, which is subsequently oxidized to the carboxylic acid. researchgate.net

Radical Reactions at the N-Methyl Position

The N-methyl group is also a site for free-radical reactions. Hydrogen atom abstraction from the methyl group of N-methylpyrrole leads to the formation of a radical intermediate. ibm.com This radical can then undergo dimerization to form 1,1'-ethylenedipyrrole or attack the pyrrole ring system of another N-methylpyrrole molecule, leading to the formation of 1-methyl-3-(1-pyrrolylmethyl)pyrrole after a radical chain transfer step. ibm.com These reactions highlight the potential for C-C bond formation originating from the N-methyl group under radical conditions.

Cycloaddition and Annulation Reactions

The pyrrole ring in this compound can participate in cycloaddition and annulation reactions, although the presence of the phenylsulfanyl substituent at the C2 position will influence the reactivity and regioselectivity. Pyrroles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. researchgate.net The phenylsulfanyl group, being weakly deactivating, may modulate the dienic character of the pyrrole ring.

Pyrroles can also undergo [3+2] cycloaddition reactions. For example, the reaction of pyrrole derivatives with activated alkynes can lead to the formation of polysubstituted fused ring systems. nih.gov Annulation reactions, which involve the formation of a new ring fused to the pyrrole core, are also possible. Palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines provide a route to highly substituted pyrroles. mdpi.com The specific application of these cycloaddition and annulation strategies to this compound would depend on the reaction partners and conditions, with the electronic properties of the phenylsulfanyl group playing a directing role.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Dienophile/Dipolarophile | Potential Product |

|---|---|---|

| Diels-Alder [4+2] | Electron-deficient alkene/alkyne | Substituted 7-azabicyclo[2.2.1]heptane derivative |

| [3+2] Cycloaddition | Activated alkyne | Fused pyrrolo-heterocycle |

| [4+1] Annulation | Isocyanide | Substituted pyrrole-fused ring system |

This table outlines plausible cycloaddition pathways for this compound based on the general reactivity of the pyrrole scaffold.

Pyrrole Ring as a Diene or Dienophile in [4+2] Cycloadditions

The pyrrole ring, a five-membered aromatic heterocycle, can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, acting as either a diene or a dienophile. However, the aromatic character of the pyrrole ring often reduces its reactivity as a diene. For the pyrrole ring to act as a diene, the reaction typically requires high temperatures or the presence of electron-withdrawing groups on the dienophile to overcome the loss of aromaticity in the transition state.

In the context of this compound, the presence of the electron-donating methyl group at the N-1 position and the phenylsulfanyl group at the C-2 position influences the electron density of the pyrrole ring. While specific studies on the Diels-Alder reactivity of this compound are not extensively documented in the provided search results, general principles of pyrrole chemistry suggest that it would be a reluctant diene. The reaction of pyrroles with highly reactive dienophiles, such as maleimides or acetylenic esters, can lead to the formation of bicyclic adducts. These reactions often exhibit regioselectivity, with the dienophile adding across the C-2 and C-5 positions of the pyrrole ring. The stereochemistry of the resulting adducts is typically governed by the endo rule, favoring the formation of the endo isomer under kinetic control.

Conversely, the pyrrole ring can also function as a dienophile, particularly when substituted with electron-withdrawing groups. However, for this compound, which possesses electron-donating and weakly electron-withdrawing/donating groups, its dienophilic character is expected to be low. Reactions with electron-rich dienes would likely require harsh conditions and may result in low yields. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the substituents on both the pyrrole and the diene.

It's important to note that the Diels-Alder reaction of pyrroles can be reversible, and the stability of the resulting cycloadducts can vary. In some cases, the initial adducts may undergo further transformations, such as aromatization through the elimination of a small molecule, to yield more stable products.

Cross-Coupling Reactions and Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com These reactions have been widely applied to the functionalization of heterocyclic compounds, including pyrroles.

For this compound, the presence of the C-S bond and C-H bonds on the pyrrole ring provides potential sites for cross-coupling reactions. While the phenylsulfanyl group itself can be a coupling partner in certain transformations, the primary focus is often on the activation of C-H bonds or the introduction of a leaving group (e.g., a halide) on the pyrrole ring to facilitate coupling.

Palladium catalysts, typically in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are commonly employed for these reactions. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.gov To apply this reaction to this compound, the pyrrole ring would first need to be functionalized with a suitable leaving group, such as bromine or iodine, at a specific position.

For example, if a bromo or iodo substituent were introduced at the C-5 position of this compound, it could then be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. The reaction would proceed through a catalytic cycle involving oxidative addition of the palladium(0) species to the pyrrole-halide bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the electronic properties of the substituents on the pyrrole ring. The electron-donating N-methyl group and the phenylsulfanyl group at C-2 would affect the reactivity of the pyrrole-halide bond towards oxidative addition.

Below is a hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura coupling reactions with a hypothetical 5-bromo-1-methyl-2-(phenylsulfanyl)-1H-pyrrole, based on general knowledge of such reactions.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 88 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | Na₂CO₃ | DME/H₂O | 78 |

This table is illustrative and does not represent experimentally verified data for the specified compound.

Other palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck, Sonogashira, and Stille couplings, could also be envisioned for appropriately functionalized derivatives of this compound.

Carbon-Nitrogen and Carbon-Heteroatom Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. ntnu.no Similar to the Suzuki-Miyaura coupling, this reaction typically requires an organic halide or triflate as a starting material. A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines to introduce an amino group onto the pyrrole ring.

The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination, with bulky electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing the best results. The reaction conditions, including the base and solvent, must be carefully optimized to achieve high yields and avoid side reactions.

In addition to C-N bond formation, palladium-catalyzed methods can also be used to form carbon-heteroatom bonds, such as C-O and C-S bonds. For example, a halogenated derivative of this compound could be coupled with phenols or thiols to introduce new ether or thioether functionalities.

The following table illustrates potential Buchwald-Hartwig amination reactions with a hypothetical 5-bromo-1-methyl-2-(phenylsulfanyl)-1H-pyrrole.

| Entry | Amine | Catalyst | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 |

| 2 | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 82 |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | THF | 85 |

| 4 | N-Methylaniline | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 75 |

This table is illustrative and does not represent experimentally verified data for the specified compound.

These cross-coupling strategies provide powerful and versatile methods for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Mechanistic Investigations of Reactions Involving 1 Methyl 2 Phenylsulfanyl 1h Pyrrole

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis and subsequent reactions of 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can, in principle, proceed through various mechanistic pathways. The elucidation of these pathways often involves determining whether the reaction is a stepwise process, involving discrete intermediates, or a concerted process, where bond-making and bond-breaking occur simultaneously.

Currently, there is a lack of specific experimental or computational studies in the provided search results that definitively characterize the reactions of this compound as either stepwise or concerted. However, based on general principles of organic reactions involving similar structures, plausible mechanisms can be postulated.

For instance, the synthesis of this compound itself, likely proceeding through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, can be analyzed. A nucleophilic aromatic substitution on a suitably activated pyrrole (B145914) ring would likely proceed in a stepwise manner, involving the formation of a Meisenheimer-like intermediate. Conversely, a transition-metal-catalyzed cross-coupling reaction could involve a concerted reductive elimination step.

Further reactions of this compound, such as electrophilic aromatic substitution on the pyrrole ring, are generally considered to be stepwise processes involving the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

To illustrate the differences, a hypothetical energy profile for a generic reaction is presented below.

| Reaction Coordinate | Stepwise Process Energy (kcal/mol) | Concerted Process Energy (kcal/mol) |

| Reactants | 0 | 0 |

| Transition State 1 | 20 | 25 |

| Intermediate | 10 | - |

| Transition State 2 | 15 | - |

| Products | -5 | -5 |

This table is based on hypothetical data for illustrative purposes.

In a stepwise reaction mechanism, intermediates are species that are formed in one elementary step and consumed in a subsequent step. They correspond to local energy minima on the reaction coordinate. Transition states, on the other hand, are high-energy species that represent the energy maximum between reactants and products or between intermediates.

For reactions involving this compound, the nature of these intermediates and transition states would be highly dependent on the specific reaction. For example, in a hypothetical electrophilic bromination at the C5 position of the pyrrole ring, the key intermediate would be a carbocation stabilized by resonance, with the positive charge delocalized over the pyrrole ring and potentially interacting with the sulfur atom. The transition state leading to this intermediate would involve the partial formation of the C-Br bond and partial breaking of the Br-Br bond.

Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for elucidating the structures and energies of intermediates and transition states. researchgate.net While no specific DFT studies on this compound were found, such studies on related pyrrole derivatives have provided valuable mechanistic insights. nih.gov

Studies of Catalytic Cycles and Active Species

Catalysis is a cornerstone of modern organic synthesis, and understanding the catalytic cycles is paramount for catalyst design and optimization. Reactions involving this compound could potentially be subject to both heterogeneous and homogeneous catalysis.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase. For reactions involving this compound, this could involve transition metal complexes in solution. For example, a palladium-catalyzed cross-coupling reaction to synthesize the title compound would be a prime example of homogeneous catalysis. The catalytic cycle would likely involve oxidative addition, transmetalation, and reductive elimination steps.

Heterogeneous catalysis , in contrast, involves a catalyst in a different phase from the reactants. This often involves solid catalysts with gaseous or liquid reactants. While no specific examples involving this compound were found, one could envision its synthesis or transformation being catalyzed by a solid-supported metal catalyst, which could offer advantages in terms of catalyst separation and recycling.

| Catalyst Type | Description | Potential Application for this compound |

| Homogeneous | Catalyst and reactants in the same phase | Palladium-catalyzed synthesis, acid-catalyzed electrophilic substitution |

| Heterogeneous | Catalyst in a different phase from reactants | Synthesis using supported metal nanoparticles, purification via selective adsorption |

This table provides a general overview and hypothetical applications.

The presence of the phenylsulfanyl group in this compound introduces the possibility of its involvement in electron transfer processes, a key feature in some organosulfur catalysis. The sulfur atom, with its available lone pairs and the ability to exist in various oxidation states, can potentially mediate single-electron transfer (SET) pathways.

While specific studies on this compound are not available, research on the electrochemistry of other organosulfur compounds and pyrrole-containing macrocycles, such as porphyrins, has shown that the sulfur moiety can play a significant role in redox processes. These processes can be crucial in catalytic cycles, for example, in initiating radical reactions or in the regeneration of the active catalyst.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of transition states. wpmucdn.comnih.govbaranlab.org The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD).

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For instance, in a C-H bond activation reaction involving this compound, replacing a hydrogen atom on the pyrrole ring with deuterium (B1214612) could lead to a significant primary KIE if that C-H bond is cleaved in the slowest step of the reaction.

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically smaller and provide information about changes in hybridization or steric environment at the labeled position during the reaction.

Although no specific KIE studies on this compound have been reported in the provided search results, the general principles are applicable. For example, a study on the C-H activation of other aromatic compounds has demonstrated the utility of KIE in distinguishing between different mechanistic proposals. acs.org

| Isotope Substitution | Type of KIE | Potential Mechanistic Insight for a Reaction of this compound |

| C5-H to C5-D | Primary | C-H bond cleavage at the 5-position is part of the rate-determining step. |

| N-CH3 to N-CD3 | Secondary | Change in hybridization or steric environment at the methyl group in the transition state. |

This table presents hypothetical scenarios for illustrative purposes.

Solvent Effects on Reaction Mechanisms and Rate Constants

Further research is required to investigate the kinetics of reactions involving this compound in a variety of solvents. Such studies would be invaluable for optimizing reaction conditions for the synthesis and modification of this compound and for providing a deeper understanding of its chemical reactivity.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2 Phenylsulfanyl 1h Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N-methyl group, the pyrrole (B145914) ring, and the phenyl ring. The electron-donating nature of the nitrogen atom and the influence of the sulfur substituent significantly affect the chemical shifts of the pyrrole protons.

The N-methyl protons are anticipated to appear as a sharp singlet, typically in the upfield region of the spectrum. The three protons on the pyrrole ring (H-3, H-4, and H-5) will appear as distinct multiplets. Due to the substitution at the C-2 position, these protons form an AMX spin system. The H-5 proton, adjacent to the nitrogen, is expected to be the most downfield of the pyrrole protons. The H-3 and H-4 protons will appear at intermediate chemical shifts, with their exact positions influenced by through-bond and through-space interactions.

The five protons of the phenylsulfanyl group will resonate in the aromatic region of the spectrum. These protons often appear as a complex multiplet due to overlapping signals of the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.60 | s | - |

| H-3 (Pyrrole) | ~6.30 | dd | J₃,₄ ≈ 3.5, J₃,₅ ≈ 1.8 |

| H-4 (Pyrrole) | ~6.15 | t | J₄,₃ ≈ J₄,₅ ≈ 3.0 |

| H-5 (Pyrrole) | ~6.80 | dd | J₅,₄ ≈ 2.7, J₅,₃ ≈ 1.8 |

| Phenyl H (ortho, meta, para) | ~7.20-7.40 | m | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will show signals for the N-methyl carbon, the four distinct carbons of the pyrrole ring, and the carbons of the phenyl group.

The N-methyl carbon will appear as a single peak in the upfield region. The C-2 carbon of the pyrrole ring, being directly attached to the sulfur atom, is expected to be significantly deshielded and appear at a lower field compared to the other pyrrole carbons. The C-5 carbon, adjacent to the nitrogen, will also be downfield. The C-3 and C-4 carbons will have chemical shifts in the typical range for pyrrole carbons. For the phenylsulfanyl moiety, four distinct signals are expected: one for the ipso-carbon attached to sulfur, one for the para-carbon, and two for the ortho and meta carbons, which may sometimes overlap.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~35.0 |

| C-2 (Pyrrole) | ~125.0 |

| C-3 (Pyrrole) | ~110.0 |

| C-4 (Pyrrole) | ~108.0 |

| C-5 (Pyrrole) | ~122.0 |

| C-ipso (Phenyl) | ~138.0 |

| C-ortho (Phenyl) | ~129.0 |

| C-meta (Phenyl) | ~128.5 |

| C-para (Phenyl) | ~125.5 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent pyrrole protons: H-3 with H-4, and H-4 with H-5. It would also show correlations among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the N-CH₃ proton signal to the N-CH₃ carbon signal, and each pyrrole and phenyl proton to its respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular structure. Key expected correlations include the N-methyl protons showing a cross-peak to C-2 and C-5 of the pyrrole ring, and the H-3 proton correlating to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected NOESY correlation would be between the N-methyl protons and the H-5 proton of the pyrrole ring, which would confirm their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups and structural features.

The IR spectrum of this compound would display a combination of bands arising from the vibrations of the 1-methylpyrrole (B46729) ring and the phenylsulfanyl group.

1-Methylpyrrole Ring Vibrations:

C-H stretching vibrations of the pyrrole ring are typically observed around 3100 cm⁻¹.

C-N stretching vibrations usually appear in the 1300-1200 cm⁻¹ region.

The pyrrole ring stretching vibrations (C=C and C-C) give rise to a series of bands in the 1600-1400 cm⁻¹ range.

C-H out-of-plane bending vibrations are found in the 900-700 cm⁻¹ region and are characteristic of the substitution pattern.

Phenylsulfanyl Moiety Vibrations:

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations typically produce bands in the 1600-1450 cm⁻¹ region.

The C-S stretching vibration is often weak and appears in the 700-600 cm⁻¹ range.

Strong bands corresponding to C-H out-of-plane bending for the monosubstituted benzene (B151609) ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Table 3: Predicted Characteristic IR and Raman Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyrrole & Phenyl |

| Aliphatic C-H Stretch | 2950-2850 | N-CH₃ |

| C=C Ring Stretch | 1600-1450 | Pyrrole & Phenyl |

| C-N Stretch | 1300-1200 | Pyrrole Ring |

| C-H Out-of-plane Bend | 900-690 | Pyrrole & Phenyl |

| C-S Stretch | 700-600 | Phenylsulfanyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural confirmation. For this compound (C₁₁H₁₁NS), the exact mass can be calculated and compared with the experimentally determined molecular ion peak ([M]⁺ or [M+H]⁺).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the following key pathways:

Loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ ion.

Cleavage of the C-S bond, leading to the formation of a phenylsulfanyl radical (•SC₆H₅) and a 1-methylpyrrole cation, or a phenyl radical (•C₆H₅) and a [M-77]⁺ fragment.

Fragmentation of the pyrrole ring itself.

Loss of a hydrogen sulfide (B99878) radical (•SH) or related sulfur-containing fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 189 | Molecular Ion [M]⁺ | [C₁₁H₁₁NS]⁺ |

| 174 | [M - CH₃]⁺ | [C₁₀H₈NS]⁺ |

| 110 | [M - C₆H₅]⁺ | [C₅H₆NS]⁺ |

| 81 | [1-Methylpyrrole]⁺ | [C₅H₇N]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a compound's elemental formula, a critical step in structural elucidation. nih.gov For this compound, which has a molecular formula of C₁₁H₁₁NS, the theoretical exact mass can be calculated with a high degree of accuracy.

The technique differentiates between compounds that may have the same nominal mass but differ in their elemental composition. For instance, by measuring the m/z value to several decimal places, HRMS can confidently distinguish the target compound from other potential isomers or isobaric compounds. This capability is crucial for confirming the identity of newly synthesized molecules or for identifying components in complex mixtures.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NS |

| Nominal Mass | 189 amu |

| Monoisotopic Mass | 189.06122 Da |

| Ion ([M+H]⁺) | C₁₁H₁₂NS⁺ |

| Theoretical m/z of [M+H]⁺ | 190.06884 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. These fragmentation patterns are often unique to a specific molecular structure and can be used to confirm the identity of a compound and elucidate its connectivity.

For 2-substituted pyrrole derivatives, the fragmentation pathways are significantly influenced by the nature of the substituent at the 2-position. nih.gov In the case of this compound, the protonated molecule ([M+H]⁺, m/z 190.06884) would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways, based on the principles observed in similar structures, would likely involve:

Cleavage of the C-S bond: This is a common fragmentation pathway for sulfur-containing compounds. The cleavage could result in the formation of a phenylsulfanyl radical (•SC₆H₅) or a benzenethiol (B1682325) molecule (HSC₆H₅), leading to a fragment ion corresponding to the 1-methyl-1H-pyrrol-2-yl cation (C₅H₆N⁺, m/z 80.05).

Fragmentation of the Phenyl Ring: The phenyl group could undergo characteristic losses, such as the loss of a neutral acetylene (B1199291) (C₂H₂) molecule.

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo cleavage, although this is often less favorable than the cleavage of weaker, substituent bonds.

The study of these fragmentation pathways is essential for building spectral libraries and for the structural identification of related molecules or metabolites in future studies. wvu.edu

Table 2: Predicted Key Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 190.06884 | 80.0500 | C₆H₅S• (Phenylsulfanyl radical) |

| 190.06884 | 110.0347 | C₅H₆N• (1-Methyl-pyrrol-2-yl radical) |

| 80.0500 | 53.0391 | HCN (Hydrogen cyanide) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

An XRD analysis would reveal the crystal system, space group, and unit cell dimensions of the compound. For example, related heterocyclic compounds often crystallize in monoclinic or orthorhombic systems. researchgate.netnih.gov The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice, while the space group describes the symmetry elements within the crystal. The number of molecules in the asymmetric unit is also a key piece of information derived from this analysis. nih.gov

Table 3: Representative Crystal Data for a Substituted Pyrrole Derivative

| Parameter | Example Value |

| Empirical Formula | C₉H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

| Volume (ų) | 392.0 (4) |

| Z (Molecules/unit cell) | 2 |

| Data from a related dipyrromethane structure for illustrative purposes. nih.govresearchgate.net |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules are held together by a variety of non-covalent intermolecular forces. For this compound, the absence of strong hydrogen bond donors (like N-H) suggests that other interactions will dominate the crystal packing. researchgate.net These are expected to include:

π-π Stacking: The presence of two aromatic rings (pyrrole and phenyl) creates the potential for significant π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are a major organizing force in the crystal packing of many aromatic compounds. researchgate.netnih.gov The centroid-centroid distance between stacked rings is typically in the range of 3.4 to 3.8 Å. nih.gov

C-H···π Interactions: Weak hydrogen bonds can form between the C-H bonds of one molecule and the π-electron system of an adjacent aromatic ring. These interactions play a crucial role in the three-dimensional architecture of the crystal. mdpi.com

The analysis of these interactions is vital for understanding the material's physical properties and for the field of crystal engineering. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions associated with its aromatic chromophores. The pyrrole ring itself exhibits absorption bands, and the presence of the phenylsulfanyl group extends the conjugated system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. researchgate.net

The lone pair of electrons on the sulfur atom can also participate in n-π* transitions, although these are often weaker and may be obscured by the more intense π-π* bands. The precise position and intensity of the absorption bands are sensitive to the solvent environment. The experimental UV-Vis electronic spectra for a related compound, 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, showed absorption bands at 244 and 307 nm. mdpi.com A similar profile would be anticipated for the title compound.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Pyrrole Ring | ~240-260 |

| π → π | Phenyl Ring | ~250-270 |

| π → π | Conjugated System (Pyrrole-S-Phenyl) | >280 |

| n → π | Sulfur non-bonding electrons | ~300-320 (weak) |

Surface Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide detailed information about the elemental composition and the chemical environment of the carbon, nitrogen, and sulfur atoms.

The high-resolution XPS spectrum of this compound is expected to show characteristic peaks for C 1s, N 1s, and S 2p. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

Expected Binding Energies:

The deconvolution of the C 1s peak would likely reveal multiple components corresponding to the different carbon environments: the pyrrole ring carbons, the methyl group carbon, and the phenyl group carbons. The N 1s spectrum is expected to show a single peak characteristic of a nitrogen atom in a pyrrole ring. The S 2p spectrum would exhibit a doublet (S 2p3/2 and S 2p1/2) with binding energies typical for a sulfide linkage.

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.5 | C-C (phenyl ring) |

| ~285.0 | C-H (methyl group) | ||

| ~285.5 | C-N (pyrrole ring) | ||

| ~286.0 | C-S (pyrrole ring) | ||

| Nitrogen | N 1s | ~400.0 | N-methylpyrrole |

| Sulfur | S 2p3/2 | ~163.5 | Phenyl sulfide |

| S 2p1/2 | ~164.7 | Phenyl sulfide |

Note: These are estimated values based on analogous compounds and may vary depending on experimental conditions.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the electrochemical properties of a compound. For this compound, CV would be employed to investigate its redox behavior, including the determination of oxidation and reduction potentials.

The cyclic voltammogram of this compound is expected to be characterized by an irreversible oxidation wave corresponding to the oxidation of the pyrrole ring. The phenylsulfanyl substituent at the 2-position is anticipated to influence the oxidation potential. The sulfur atom, with its lone pair of electrons, can donate electron density to the pyrrole ring, potentially lowering the oxidation potential compared to unsubstituted N-methylpyrrole.

The redox potentials are a critical parameter for understanding the electron transfer properties of a molecule. The oxidation potential of the pyrrole moiety is a key indicator of its susceptibility to undergo electropolymerization or other electron transfer reactions.

The introduction of the phenylsulfanyl group at the 2-position of the N-methylpyrrole ring is expected to modulate its electronic properties. While the phenyl group is generally electron-withdrawing, the sulfur atom's ability to donate electron density through resonance may lead to a net electron-donating effect, making the compound easier to oxidize. The precise redox potential would be influenced by the interplay of these inductive and resonance effects.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Notes |

| N-Methylpyrrole | ~1.2 V | Reference compound. |

| This compound | Est. 1.0 - 1.1 V | Expected to be lower than N-methylpyrrole due to the electron-donating nature of the sulfur atom. |

| Thiophenol | ~0.8 V | Oxidation of the thiol group. |

Note: The estimated oxidation potential for this compound is a prediction based on chemical principles and has not been experimentally verified.

The electron transfer properties of this compound would be crucial for its potential applications in areas such as conducting polymers and organic electronics. The ability to fine-tune the redox potential through substitution on the phenyl ring could offer a pathway to materials with tailored electronic characteristics.

Computational and Theoretical Chemistry of 1 Methyl 2 Phenylsulfanyl 1h Pyrrole

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool in computational chemistry and condensed matter physics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest possible energy. For a flexible molecule like 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole, which has a rotatable bond between the sulfur atom and the pyrrole (B145914) ring, as well as between the sulfur and the phenyl group, multiple stable conformations, or "conformers," may exist.

A thorough conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each resulting structure. The relative energies of these optimized conformers would then be compared to identify the global minimum energy structure, which represents the most stable conformation of the molecule. The results of such an analysis would provide key information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | Value |

| C2-S | Value |

| S-C(phenyl) | Value |

| N1-C5 | Value |

| N1-C(methyl) | Value |

| **Bond Angles (°) ** | |

| C5-N1-C2 | Value |

| N1-C2-S | Value |

| C2-S-C(phenyl) | Value |

| **Dihedral Angles (°) ** | |

| C5-N1-C2-S | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, DFT calculations can provide deep insights into the electronic properties of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur atom and the π-system of the pyrrole and phenyl rings, highlighting these as potential sites for interaction with electrophiles.

Table 2: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Fukui Function Analysis for Reactivity Prediction

To gain a more quantitative understanding of reactivity, Fukui function analysis can be performed. This method, derived from DFT, helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes.

Specifically, the condensed Fukui functions for each atom in the molecule can be calculated to predict site selectivity. A higher value of the Fukui function for nucleophilic attack (f+) on an atom suggests it is a likely site for an electrophile to attack. Conversely, a higher value for electrophilic attack (f-) indicates a probable site for a nucleophile to attack. This analysis would pinpoint the specific atoms on the pyrrole and phenyl rings, as well as the sulfur and nitrogen atoms, that are most likely to participate in chemical reactions.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Computational NMR and IR Spectra Generation

DFT calculations can be used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. Computational NMR involves calculating the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted chemical shifts can then be compared with experimentally obtained NMR spectra to aid in the assignment of peaks and confirm the molecular structure.

Similarly, computational IR spectroscopy involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The resulting theoretical IR spectrum, which plots absorbance versus wavenumber, can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecule's identity.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

To understand the electronic transitions and predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, while the oscillator strengths relate to the intensity of these absorption bands. A TD-DFT calculation for this compound would provide valuable information about its color and how it interacts with light, likely revealing π-π* transitions within the aromatic pyrrole and phenyl rings.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| H (Methyl) | Value |

| H (Pyrrole Ring) | Values |

| H (Phenyl Ring) | Values |

| ¹³C NMR Chemical Shifts (ppm) | |

| C (Methyl) | Value |

| C (Pyrrole Ring) | Values |

| C (Phenyl Ring) | Values |

| Key IR Frequencies (cm⁻¹) | |

| C-H stretching (aromatic) | Value |

| C-H stretching (aliphatic) | Value |

| C=C stretching (aromatic) | Value |

| C-N stretching | Value |

| C-S stretching | Value |

| UV-Vis Absorption (nm) |

Note: The values in this table are placeholders and would be determined by actual computational studies.

Reaction Pathway and Energy Profile Mapping

Detailed studies on the reaction pathway and energy profile mapping of this compound have not been documented. Such research would involve the computational modeling of its chemical reactions to identify the sequence of elementary steps and the corresponding energy changes, providing a deeper understanding of its reaction mechanisms.

Transition State Localization and Reaction Barrier Calculation

There is no available data on the localization of transition states or the calculation of reaction barriers for reactions involving this compound. These calculations are crucial for determining the rates of chemical reactions by identifying the highest energy point along the reaction coordinate.

Solvent Effects in Computational Models

The influence of solvents on the reactivity and properties of this compound has not been investigated through computational models. Understanding solvent effects is critical as they can significantly alter reaction rates and equilibrium constants.

Molecular Dynamics Simulations (if applicable for interactions)

No molecular dynamics simulations for this compound are reported in the literature. These simulations would be valuable for studying the dynamic behavior of the molecule and its interactions with other molecules or biological systems over time.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

The development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its derivatives has not been undertaken. QSRR models are predictive tools that correlate the chemical structure of a compound with its reactivity, which can be instrumental in designing new molecules with desired properties.

Emerging Research Directions and Advanced Applications in Chemical Research

1-Methyl-2-(phenylsulfanyl)-1H-pyrrole as a Versatile Synthetic Building Block

The utility of a chemical compound in synthetic organic chemistry is often dictated by its ability to serve as a precursor for more complex molecular architectures. The structural features of this compound make it a promising candidate for such a role.

Pyrrole (B145914) and its derivatives are well-established as key intermediates in the synthesis of a wide array of complex heterocyclic systems. researchgate.netscispace.com The presence of the phenylsulfanyl group at the 2-position of the 1-methylpyrrole (B46729) core in this compound offers a reactive handle that can be exploited for the construction of fused ring systems and other intricate molecular frameworks. While specific examples detailing the use of this compound as a direct precursor in the synthesis of complex heterocyclic scaffolds are not yet widely reported in the literature, the known reactivity of similar aryl thioether-substituted heterocycles suggests several potential synthetic pathways.

Future research could explore the following transformations:

| Potential Reaction Type | Reagents and Conditions | Expected Heterocyclic Scaffold |

| Oxidative Cyclization | Strong oxidizing agents | Thieno[2,3-b]pyrroles |

| Metal-Catalyzed Cross-Coupling | Palladium or copper catalysts with appropriate coupling partners | Functionalized bi-heterocycles |

| Intramolecular C-H Activation | Transition metal catalysts | Fused polycyclic aromatic systems |

These potential synthetic routes highlight the latent versatility of this compound as a building block for novel heterocyclic structures, which could have applications in medicinal chemistry and materials science.

The introduction of chirality into heterocyclic scaffolds is of paramount importance in the development of new therapeutic agents and chiral catalysts. While the parent this compound is achiral, the synthesis of its chiral analogues and their subsequent use in stereoselective reactions represents a significant area for future investigation.

The development of stereoselective synthetic methods for preparing chiral derivatives of this compound could involve the use of chiral auxiliaries or asymmetric catalysis. For instance, the stereoselective synthesis of novel pyrazole (B372694) derivatives has been successfully achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov A similar approach could potentially be adapted for the synthesis of chiral this compound analogues.

The potential applications for such chiral derivatives are vast, including their use as:

Chiral Ligands: In transition metal catalysis for asymmetric transformations.

Chiral Building Blocks: For the synthesis of enantiomerically pure complex molecules.

Probes for Biological Systems: To study stereospecific interactions with enzymes and receptors.

Integration into Advanced Materials Science

The unique electronic properties arising from the combination of the electron-rich pyrrole ring and the sulfur-containing phenylsulfanyl group make this compound an attractive candidate for the development of novel functional materials.

Polypyrrole is one of the most extensively studied conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis. chalcogen.roncsu.edudu.ac.ir The properties of polypyrrole can be tuned by the introduction of substituents on the pyrrole monomer. While the direct polymerization of this compound has not been extensively documented, it is hypothesized that it could serve as a valuable monomer or co-monomer for the synthesis of novel conducting polymers with tailored properties.

The incorporation of the phenylsulfanyl group could influence the resulting polymer's properties in several ways:

| Property | Potential Influence of Phenylsulfanyl Group |

| Conductivity | The sulfur atom may enhance inter-chain charge transport. |

| Solubility and Processability | The phenyl group could improve solubility in organic solvents. |

| Optical Properties | The aryl thioether moiety may alter the absorption and emission characteristics of the polymer. researchgate.net |

| Morphology | The substituent could influence the packing and ordering of the polymer chains. |

Further research into the polymerization and copolymerization of this compound could lead to the development of new materials for applications in organic electronics, sensors, and energy storage devices.

Organosulfur compounds have found widespread use as ligands and catalysts in organic synthesis. The sulfur atom in this compound, with its lone pairs of electrons, has the potential to coordinate with metal centers, making it a candidate for the development of novel organosulfur-based catalysts.

While specific catalytic applications of this particular compound are yet to be explored, the broader field of organosulfur catalysis suggests potential roles in:

Cross-Coupling Reactions: As ligands for palladium or nickel catalysts.

Asymmetric Catalysis: In chiral forms, to induce enantioselectivity.

Oxidation/Reduction Reactions: Where the sulfur atom can participate in redox processes.

The synthesis of well-defined metal complexes of this compound and the evaluation of their catalytic activity are promising avenues for future research.

Photochemistry and Photoreactivity Studies

The study of the interaction of molecules with light is fundamental to understanding their electronic structure and reactivity. The photochemistry and photoreactivity of this compound are largely unexplored, yet the presence of both the pyrrole and phenylsulfanyl chromophores suggests that it may exhibit interesting photophysical properties.

Based on studies of similar aromatic and heterocyclic compounds, several photochemical processes could be anticipated:

| Photochemical Process | Potential Outcome |

| Photoisomerization | Rearrangement of the substituent positions. |

| Photocyclization | Intramolecular ring closure to form fused systems. |

| Photooxidation | Oxidation of the sulfur atom or the pyrrole ring. |

| Intersystem Crossing | Formation of triplet excited states. |

A detailed investigation of the UV-Vis absorption and emission spectra, as well as transient absorption spectroscopy studies, would be necessary to elucidate the photochemical pathways of this molecule. researchgate.netresearchgate.netnih.gov Such studies could reveal its potential for use in applications such as photodynamic therapy, photochromic materials, and organic light-emitting diodes (OLEDs).

Explorations in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field, with applications in materials science, nanotechnology, and biology. The molecular structure of this compound suggests a significant potential for its use in the construction of novel supramolecular architectures.

The pyrrole moiety, a five-membered aromatic heterocycle, is known to participate in various non-covalent interactions. The electron-rich π-system of the pyrrole ring can engage in π-π stacking interactions, which are crucial for the organization of many organic materials. unipd.itfrontiersin.org Furthermore, the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor, while the C-H bonds can act as weak hydrogen bond donors. These interactions play a vital role in directing the self-assembly of pyrrole-containing molecules into predictable patterns. nih.gov

The phenylsulfanyl group introduces additional dimensions to the supramolecular behavior of the molecule. The sulfur atom, with its lone pairs of electrons, can participate in a range of non-covalent interactions, including hydrogen bonding and halogen bonding. nih.gov Moreover, the sulfur atom is highly polarizable, which can lead to significant dispersion forces, further stabilizing supramolecular assemblies. nih.gov The phenyl group itself is a well-known participant in π-π stacking and cation-π interactions.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interacting Moiety | Type of Interaction | Potential Role in Self-Assembly |

| Pyrrole Ring | π-π Stacking | Formation of columnar or lamellar structures |

| Pyrrole N-H | Hydrogen Bonding | Directional assembly and network formation |

| Phenylsulfanyl Group | Sulfur-π Interactions | Stabilization of stacked arrangements |

| Phenyl Ring | π-π Stacking | Reinforcement of intermolecular packing |